2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide
Description
Properties
IUPAC Name |
2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5OS/c1-23(17-21-16-12(18)3-2-4-14(16)25-17)9-15(24)20-11-6-5-10-8-19-22-13(10)7-11/h2-8H,9H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWODTHZUXNQBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)C=NN2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related benzothiazole-acetamide derivatives, focusing on substituent effects, biological activity, physicochemical properties, and synthetic pathways.
Substituent Effects and Structural Analogues
Key Observations:
- Fluorine vs. Chlorine/MeO Groups : The 4-fluorine in the target compound may confer greater electronegativity and metabolic stability compared to 6-chloro or 4-methoxy substituents in analogues .
- Indazole vs. Sulfamoyl/Piperazine : The indazole group likely enhances binding to kinase active sites via hydrogen bonding, whereas sulfamoyl (in ) and piperazine (in ) groups improve solubility or receptor subtype selectivity.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be higher than sulfamoylphenyl derivatives (due to fluorine’s hydrophobicity) but lower than piperazine-containing analogues (polar piperazine improves solubility) .
- Solubility : The indazole group may reduce aqueous solubility compared to sulfonamide or piperazine derivatives, necessitating formulation adjustments for bioavailability .
Biological Activity
2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Fluorobenzo[d]thiazole moiety : This contributes to the compound's unique chemical properties and potential interactions with biological targets.
- Indazole group : Known for its diverse biological activities, this moiety may enhance the compound's pharmacological effects.
Molecular Formula : C17H17FN4O3S
Molecular Weight : 394.44 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may function as an inhibitor of certain enzymes, potentially affecting pathways involved in cancer proliferation and other diseases.
Antitumor Activity
Research has indicated that compounds similar to 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide exhibit significant antitumor properties. For instance, studies on related benzothiazole derivatives have shown promising results against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | 2D Assay |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | 2D Assay |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 | 2D Assay |
These results suggest that the compound may inhibit cell proliferation effectively, potentially making it a candidate for further development in cancer therapy .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of carbonic anhydrases, which are enzymes involved in various physiological processes including respiration and acid-base balance. This inhibition can lead to therapeutic effects in conditions where carbonic anhydrase activity is dysregulated .
Case Studies
A study conducted on a series of related compounds demonstrated that modifications in their structure significantly influenced their biological activity. For example, introducing different substituents on the benzothiazole ring altered their potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .
Q & A
Basic: What are the recommended synthetic pathways and analytical techniques for confirming the structure of this compound?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution for introducing the 4-fluorobenzo[d]thiazol-2-yl group and amide coupling for the indazole moiety. Key steps require temperature control (e.g., 60–80°C for amidation) and solvents like dimethylformamide (DMF) or acetonitrile to enhance solubility . Post-synthesis, structural confirmation employs:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and methylamino linkage.
- Mass spectrometry (MS) for molecular weight validation.
- IR spectroscopy to confirm carbonyl (C=O) and amine (N-H) functional groups .
- Thin-layer chromatography (TLC) for real-time reaction monitoring .
Basic: How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer:
Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility, while dichloromethane (DCM) is preferred for acid-sensitive steps .
- Catalysts : Copper(I) iodide or Pd-based catalysts enhance coupling reactions (e.g., Buchwald-Hartwig amination for indazole attachment) .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes side reactions during cyclization .
- Workup protocols : Sequential extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc eluent) ensure ≥95% purity .
Advanced: What methodologies are effective for identifying pharmacological targets and validating mechanisms of action?
Answer:
- In vitro assays : Use kinase inhibition panels (e.g., EGFR, VEGFR2) to screen for activity, with IC₅₀ determination via fluorescence resonance energy transfer (FRET) .
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., ATP-binding domains) .
- Molecular docking : Predict binding modes using software like AutoDock Vina, guided by X-ray crystallography data of analogous benzo[d]thiazole derivatives .
- Gene expression profiling : RNA-seq or qPCR to assess downstream pathway modulation (e.g., apoptosis markers like BAX/BCL-2) .
Advanced: How can contradictory data in biological activity across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., staurosporine for cytotoxicity assays) .
- Compound stability : Perform stability tests (HPLC at 24/48h) under assay conditions (e.g., pH 7.4 buffer at 37°C) to rule out degradation .
- Off-target effects : Use siRNA knockdown or CRISPR-Cas9 to validate target specificity .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc Tukey tests) to account for batch effects .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?
Answer:
- Substituent variation : Replace the 4-fluoro group on the thiazole with chloro or methoxy to evaluate electronic effects on binding .
- Scaffold hopping : Replace the indazole core with 1H-pyrazole or benzimidazole to assess ring size/rigidity impacts .
- Bioisosteric replacements : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility and hydrogen bonding .
- Pharmacophore mapping : Generate 3D-QSAR models (e.g., CoMFA) using IC₅₀ data from analogues .
Advanced: What experimental approaches are used to evaluate ADME (absorption, distribution, metabolism, excretion) properties?
Answer:
- Permeability : Caco-2 cell monolayers to predict intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life (t½) .
- CYP inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to assess drug-drug interaction risks .
- Plasma protein binding (PPB) : Equilibrium dialysis to measure unbound fraction (fu > 5% is desirable) .
Advanced: How can metabolic stability be improved without compromising target affinity?
Answer:
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., methyl groups) with deuterium to slow CYP450-mediated oxidation .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages, cleaved in vivo by esterases .
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near metabolic hotspots (e.g., N-methylamino group) .
- In silico guidance : Use software like MetaSite to predict vulnerable sites and prioritize synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
